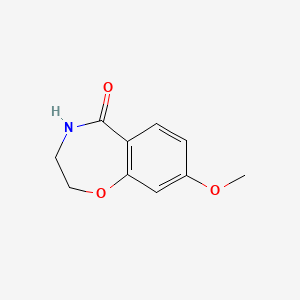
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Übersicht
Beschreibung
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 144537-22-4
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. Studies report IC50 values ranging from 45 nM to 170 nM across different species and cell lines .
- It also targets farnesyl diphosphate synthase (FPPS), which is critical in the mevalonate pathway. This inhibition can lead to reduced cholesterol levels and potentially impact cancer cell proliferation .
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a detailed study involving various benzoxazepine derivatives, researchers explored their effects on cancer cells. The most promising compound exhibited an IC50 value of 0.67 µM against MCF-7 cells. The study utilized cDNA microarray technology to identify apoptosis regulatory pathways as potential targets for these compounds .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antidepressant Effects:
Studies suggest that benzoxazepine derivatives may exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
2. Neuroprotective Properties:
Preliminary findings indicate that 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one may possess neuroprotective properties. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anticancer Activity:
Some derivatives of benzoxazepines have shown promise in anticancer research. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .
Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
1. Mental Health Disorders:
Due to its potential antidepressant effects, this compound could be investigated as a treatment for depression and anxiety disorders.
2. Neurodegenerative Diseases:
Its neuroprotective properties warrant further research into its use as a therapeutic agent for conditions like Alzheimer's disease.
3. Cancer Therapy:
The anticancer potential of this compound could lead to the development of new chemotherapeutic agents targeting specific cancer types.
Eigenschaften
IUPAC Name |
8-methoxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-2-3-8-9(6-7)14-5-4-11-10(8)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFHVUXTDUJDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















